molecular formula C14H13N3O3 B2954499 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898419-44-8

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile

Cat. No. B2954499
M. Wt: 271.276
InChI Key: GIIFEZVQOYYKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA, and it has a molecular formula of C14H12N2O3. EPPA is a pyrazine-based compound that has been synthesized through a variety of methods, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Gel to Crystal Transition Study

A study investigated the gel to crystal transition of a novel sugar-appended gelator, which involved the synthesis of 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside. This research provided insights into the molecular packing from gel to crystal, suggesting a model where molecular sheets insert into each other with a glide movement. This study contributes to the understanding of gelation processes and molecular packing in materials science (Cui, Shen, & Wan, 2010).

Synthesis and Characterization for Antimicrobial Activities

Another research focused on the synthesis of various derivatives from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, evaluating their antibacterial and antitumor activities. This indicates the compound's potential in pharmaceutical research for developing new antimicrobial and anticancer agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Application in Analytical Chemistry

In the field of analytical chemistry, a study described a method for the detection of captopril in biological tissues using reverse-phase HPLC, where captopril was derivatized with a compound including the acetonitrile group. This methodology is significant for pharmaceutical and clinical research, aiding in the accurate detection of drugs in biological samples (Aykin, Neal, Yusof, & Ercal, 2001).

Molecular Docking and In Vitro Screening

Research in 2018 involved molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, starting from a compound including the acetonitrile group. This study is crucial in the development of new pharmaceutical compounds with potential antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIFEZVQOYYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

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